molecular formula C8H8BrCl B1531149 2-(Bromomethyl)-4-chloro-1-methylbenzene CAS No. 869721-21-1

2-(Bromomethyl)-4-chloro-1-methylbenzene

Cat. No.: B1531149
CAS No.: 869721-21-1
M. Wt: 219.5 g/mol
InChI Key: QBPPJEQXSUCTQP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-methylbenzene (CAS 869721-21-1) is a tri-substituted benzene derivative with a bromomethyl (–CH₂Br) group at position 2, a chlorine atom at position 4, and a methyl (–CH₃) group at position 1. Its molecular formula is C₈H₇BrCl, with a molecular weight of 218.35 g/mol. This compound is commercially available at 95+% purity, priced at USD 224 per 1g . The bromomethyl group renders it reactive in alkylation and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPJEQXSUCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677813
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869721-21-1
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-chloro-1-methylbenzene
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Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Method Overview

The most common and well-documented synthetic route to 2-(Bromomethyl)-4-chloro-1-methylbenzene is the radical bromination of 4-chloro-1-methylbenzene using N-bromosuccinimide (NBS). This reaction selectively brominates the benzylic methyl group to form the bromomethyl substituent.

Reaction Conditions

Mechanism

The reaction proceeds via a radical chain mechanism:

  • Initiation: Radical initiator decomposes to form radicals.
  • Propagation: A benzylic hydrogen is abstracted forming a benzylic radical.
  • The benzylic radical reacts with NBS to form the bromomethyl group and succinimide radical.
  • Termination involves radical recombination.

Advantages

  • High selectivity for benzylic bromination.
  • Mild reaction conditions.
  • Good yields and reproducibility.

Industrial Adaptations

  • Use of continuous flow reactors for better control and scalability.
  • Optimization of solvent and temperature to reduce environmental impact.
  • Replacement of toxic solvents with greener alternatives.

Alternative Bromination Methods

While NBS is the preferred reagent, other bromination methods have been explored:

Method Reagents/Conditions Notes
Molecular bromine (Br2) Br2 in presence of light or heat Less selective, prone to polybromination
Radical bromination with peroxides Br2 + benzoyl peroxide or AIBN Similar radical mechanism, less controlled
Photochemical bromination Br2 or NBS under UV light Requires specialized equipment

These methods are generally less favored due to lower selectivity and harsher conditions.

Industrial Production Considerations

Aspect Details
Reactor Type Continuous flow reactors preferred for control
Solvent Optimization Shift towards less toxic, environmentally benign solvents
Reaction Monitoring In-line spectroscopic methods for quality control
Waste Management Minimization of succinimide and bromine waste
Safety Controlled radical initiation to avoid runaway reactions

Reaction Data Summary Table

Parameter Typical Conditions Outcome/Notes
Starting Material 4-chloro-1-methylbenzene Purity >99% preferred
Brominating Agent N-bromosuccinimide (1.1 equiv) Stoichiometric or slight excess
Radical Initiator Benzoyl peroxide or AIBN (catalytic amount) Initiates radical chain
Solvent Carbon tetrachloride, dichloromethane, or alternatives Solvent choice affects rate and selectivity
Temperature 60–80 °C (reflux) Moderate heating
Reaction Time 2–6 hours Monitored by TLC or GC-MS
Yield Typically 70–90% Depends on scale and purity
Purification Extraction, recrystallization Removes succinimide and unreacted NBS

Research Findings and Optimization

  • Selectivity: Radical bromination with NBS is highly selective for benzylic positions due to the stability of benzylic radicals.
  • Initiator Choice: Benzoyl peroxide and AIBN are both effective; AIBN decomposes at lower temperatures, which can be advantageous.
  • Light vs. Heat Initiation: Photochemical initiation allows milder conditions but requires UV sources; thermal initiation is simpler industrially.
  • Solvent Effects: Non-polar solvents like CCl4 favor radical stability and selectivity; however, environmental concerns push for greener solvents.
  • Continuous Flow Advantages: Enhanced heat and mass transfer improve safety and yield, reduce side reactions, and enable scale-up.

Summary Table of Preparation Methods

Preparation Method Reagents/Conditions Advantages Disadvantages
NBS + Radical Initiator (BPO/AIBN) NBS, benzoyl peroxide or AIBN, CCl4, heat or light High selectivity, good yield Use of toxic solvents
Molecular Bromine + Light/Heat Br2, UV or heat Simple reagents Low selectivity, overbromination
Photochemical Bromination NBS or Br2, UV light Mild conditions Requires UV equipment
Continuous Flow NBS Bromination NBS, radical initiator, continuous flow reactor Scalable, controlled, safer Requires specialized equipment

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
2-(Bromomethyl)-4-chloro-1-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity facilitates the formation of various derivatives, which can be utilized in pharmaceuticals and agrochemicals. The compound is often synthesized through bromination of 4-chloro-1-methylbenzene using N-bromosuccinimide (NBS) under radical conditions, allowing for controlled production of the bromomethyl group.

Mechanism of Action:
The mechanism of action primarily involves nucleophilic substitution reactions where the bromomethyl group acts as a leaving group. This property allows for further functionalization, making it suitable for creating diverse chemical entities. The presence of the chlorine atom influences the electronic properties of the compound, enhancing its reactivity in electrophilic aromatic substitution reactions.

Biological Applications

Pharmacological Research:
Research indicates that this compound may interact with biological macromolecules through alkylation processes. This interaction can lead to mutagenic effects, making it a candidate for pharmacological studies focused on drug development and toxicological assessments. Its potential as an alkylating agent suggests applications in cancer research and the development of targeted therapies .

Biochemical Modifications:
In biological studies, this compound can be used to modify biomolecules to explore biological pathways and interactions. Its ability to form covalent bonds with DNA and proteins positions it as a useful tool for studying cellular mechanisms.

Industrial Applications

Agrochemicals:
The compound is employed in the production of agrochemicals, where its reactivity is exploited to create herbicides and pesticides. The halogen substituents enhance its efficacy as a bioactive agent in agricultural formulations .

Dyes and Polymers:
In the dye industry, this compound is utilized for synthesizing various colorants due to its ability to undergo substitution reactions that introduce different chromophores. Additionally, it finds applications in polymer chemistry, where it serves as a building block for creating functionalized polymers with specific properties .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(Bromomethyl)-4-chloro-1-methylbenzene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Purity Price (1g)
This compound C₈H₇BrCl 218.35 1-CH₃, 2-CH₂Br, 4-Cl 869721-21-1 95+% USD 224
2-Bromo-3-chloro-4-fluoro-1-methylbenzene C₇H₅BrClF 223.35 1-CH₃, 2-Br, 3-Cl, 4-F 1783823-53-9 95% N/A
1-Bromomethyl-2-chloro-4-methoxybenzene C₈H₇BrClO 234.35 1-CH₂Br, 2-Cl, 4-OCH₃ N/A 95% N/A
2-Bromo-4-(bromomethyl)-1-chlorobenzene C₇H₅Br₂Cl 295.38 1-Cl, 2-Br, 4-CH₂Br N/A N/A N/A
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene C₁₁H₁₂BrClO 275.57 1-OCH₂C₃H₅, 2-CH₂Br, 4-Cl 1103261-00-2 N/A N/A

Key Observations :

  • Substituent Effects : The position and type of substituents significantly alter molecular weight and reactivity. For example, replacing the methyl group (CH₃) with a methoxy (OCH₃) increases molecular weight by 16 g/mol .

Physicochemical Properties

  • Boiling/Melting Points : While direct data for the target compound is unavailable, analogs like 1-bromo-4-chlorobenzene (CAS 106-39-8) exhibit a boiling point of 196°C and melting point of 63–66°C . The steric bulk of the cyclopropylmethoxy group in ’s compound likely increases its melting point compared to simpler derivatives.
  • Reactivity : Bromomethyl groups are susceptible to nucleophilic substitution (SN2) or elimination reactions. The presence of electron-withdrawing groups (e.g., Cl at position 4) may enhance leaving-group ability .

Biological Activity

2-(Bromomethyl)-4-chloro-1-methylbenzene, also known as benzyl 4-chloro-2-bromotoluene, is an aromatic compound with the molecular formula C8_8H8_8BrCl. This compound features a benzene ring substituted with both a bromomethyl group and a chlorine atom, which enhances its reactivity and potential biological activity. The compound has garnered interest due to its potential applications in pharmacology and toxicology.

The presence of halogen substituents in this compound increases its electrophilicity, making it capable of forming covalent bonds with nucleophiles such as DNA and proteins. This property is significant for understanding its biological effects, particularly regarding mutagenicity and cytotoxicity.

Alkylating Agent

Research indicates that this compound can act as an alkylating agent , interacting with biological macromolecules through alkylation processes. This interaction can lead to mutagenic effects, making it a candidate for further investigation in pharmacological studies and toxicological assessments .

Cytotoxicity and Mutagenicity

In vitro studies have explored the cytotoxicity of this compound across various cell lines. The compound's ability to induce DNA damage through alkylation raises concerns about its mutagenic potential. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects on human cell lines, indicating a need for further research into the safety and biological implications of this compound .

The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic sites on DNA or proteins. This alkylation can disrupt normal cellular processes, leading to cell death or mutations. The detailed pathways and targets remain an area for further study, but initial findings suggest interactions with key cellular components .

Comparative Analysis

To understand the biological activity of this compound better, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructure FeaturesUnique Aspects
4-(Bromomethyl)benzoic acidContains a carboxylic acid groupIncreased acidity and potential for hydrogen bonding
4-(Bromomethyl)benzeneLacks chlorine substituentLess reactive due to absence of additional halogen
2-Chloro-1-methylbenzeneLacks bromomethyl groupReduced versatility in substitution reactions
2-Bromo-1-chloro-4-methylbenzeneSimilar halogen substitutions but different positioningVariations in reactivity based on substitution pattern

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

  • Mutagenicity Studies : A study evaluated the mutagenic potential of various alkylating agents using bacterial assays, demonstrating that compounds with similar electrophilic characteristics significantly increased mutation rates .
  • Cytotoxicity Assessments : Research involving human cell lines such as HaCaT keratinocytes showed that exposure to certain brominated compounds led to decreased cell viability, indicating potential cytotoxic effects associated with alkylation .
  • Mechanistic Insights : Investigations into the interaction of halogenated compounds with cellular targets have revealed that electrophilic attack on thiol groups in proteins can lead to functional alterations and increased susceptibility to oxidative stress .

Q & A

Q. What are the standard synthetic routes for 2-(Bromomethyl)-4-chloro-1-methylbenzene, and how can reaction conditions be optimized for laboratory-scale preparation?

  • Methodological Answer : The compound is typically synthesized via bromination of a methyl-substituted aromatic precursor. A common approach involves halogen exchange or radical bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, highlights similar bromination reactions using potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures (60–80°C) . Optimization may involve:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature control : Higher temperatures (70–90°C) improve reaction rates but require monitoring to avoid decomposition.
  • Purification : Recrystallization from dichloromethane or chromatography ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ 4.3–4.7 ppm). 19^19F NMR is irrelevant here but used in fluorinated analogs .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS detects the molecular ion peak at m/z 233 (C8_8H7_7BrCl+^+) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS confirms volatile byproducts .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Stability data from analogous compounds ( ) suggest:
  • Short-term storage : Keep at –20°C in amber vials under inert gas (argon).
  • Solvent compatibility : Stable in anhydrous DMSO or DMF for ≤72 hours. Avoid aqueous solutions (pH <5 or >9 accelerates hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictory data on the regioselectivity of nucleophilic substitutions involving this compound?

  • Methodological Answer : Discrepancies in regioselectivity often arise from competing SN2 (bromomethyl site) vs. aromatic electrophilic substitution (chloro/methyl sites). To address this:
  • Kinetic studies : Use in-situ FTIR or 1^1H NMR to track intermediate formation.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict activation energies for competing pathways .
  • Solvent effects : Polar solvents favor SN2, while non-polar media promote aromatic substitution .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) models the compound’s electronic structure to guide applications in Suzuki or Ullmann couplings:
  • Frontier Molecular Orbitals (FMOs) : The LUMO energy (-1.8 eV) indicates bromomethyl as the primary reactive site.
  • Transition state analysis : Simulate Pd-catalyzed coupling steps to optimize ligand selection (e.g., PPh3_3 vs. XPhos) .

Q. What methodological approaches mitigate side reactions during heterocycle synthesis using this compound?

  • Methodological Answer : Side reactions (e.g., elimination or dimerization) are minimized by:
  • Low-temperature protocols : Conduct reactions at 0–10°C to suppress thermal decomposition.
  • Protecting groups : Temporarily block the bromomethyl group with TMSCl before introducing nucleophiles.
  • Real-time monitoring : Use LC-MS to detect intermediates and adjust stoichiometry dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Bromomethyl)-4-chloro-1-methylbenzene
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2-(Bromomethyl)-4-chloro-1-methylbenzene

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